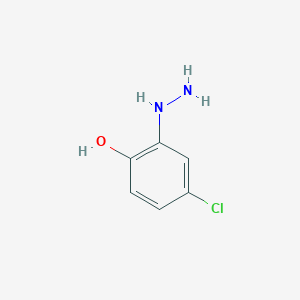
Ethyl-2-(Cyclopropylsulfonyl)acetat
Übersicht
Beschreibung
Ethyl 2-(Cyclopropylsulfonyl)acetate is a chemical compound with the molecular formula C7H12O4S and a molecular weight of 192.23 g/mol . It is known for its utility in various research and industrial applications due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(Cyclopropylsulfonyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(Cyclopropylsulfonyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropylsulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of Ethyl 2-(Cyclopropylsulfonyl)acetate may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(Cyclopropylsulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .
Wirkmechanismus
The mechanism of action of Ethyl 2-(Cyclopropylsulfonyl)acetate involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving sulfonylation and esterification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(Cyclopropylsulfonyl)propanoate
- Methyl 2-(Cyclopropylsulfonyl)acetate
- Ethyl 2-(Cyclopropylthio)acetate
Uniqueness
Ethyl 2-(Cyclopropylsulfonyl)acetate is unique due to its specific combination of a cyclopropylsulfonyl group and an ethyl ester. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
ethyl 2-cyclopropylsulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-2-11-7(8)5-12(9,10)6-3-4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVKOQHVBGXGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1487765.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N,N-dipropylacetamide](/img/structure/B1487766.png)








![4-[2-(3-Hydroxypyrrolidin-1-yl)acetyl]benzonitrile](/img/structure/B1487783.png)
